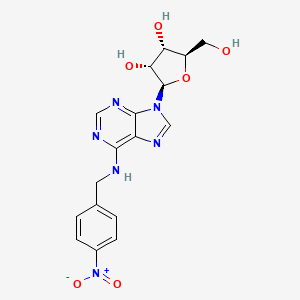
Phosphonochloridic acid, phenyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonochloridic acid, phenyl-, methyl ester is an organophosphorus compound characterized by the presence of a phosphonochloridic acid group attached to a phenyl ring and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonochloridic acid, phenyl-, methyl ester can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with methanol under controlled conditions. The reaction typically requires an acid catalyst to facilitate the esterification process. Another method involves the use of phenylphosphonic acid and thionyl chloride, followed by esterification with methanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The choice of raw materials and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonochloridic acid, phenyl-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phenylphosphonic acid and methanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to form phosphonous acid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using water or aqueous solutions.
Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base or catalyst.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Hydrolysis: Phenylphosphonic acid and methanol.
Substitution: Various substituted phosphonic esters depending on the nucleophile used.
Reduction: Phosphonous acid derivatives.
Aplicaciones Científicas De Investigación
Phosphonochloridic acid, phenyl-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of phosphonochloridic acid, phenyl-, methyl ester involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the phosphonochloridic acid group is highly reactive and can be replaced by various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives with different functional groups.
Comparación Con Compuestos Similares
Phosphonochloridic acid, phenyl-, methyl ester can be compared with other similar compounds such as:
Phenylphosphonic dichloride: Lacks the ester group and is more reactive due to the presence of two chlorine atoms.
Phenylphosphonic acid: Contains a hydroxyl group instead of the ester group, making it less reactive in nucleophilic substitution reactions.
Methylphosphonic dichloride: Similar structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis and a subject of ongoing research in multiple fields.
Propiedades
Número CAS |
41761-00-6 |
|---|---|
Fórmula molecular |
C7H8ClO2P |
Peso molecular |
190.56 g/mol |
Nombre IUPAC |
[chloro(methoxy)phosphoryl]benzene |
InChI |
InChI=1S/C7H8ClO2P/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
FTECLVMZQARBMA-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


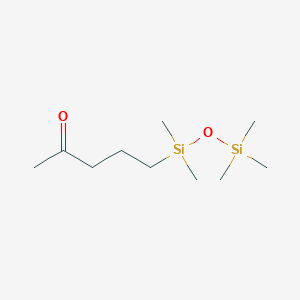
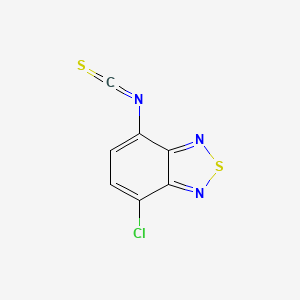
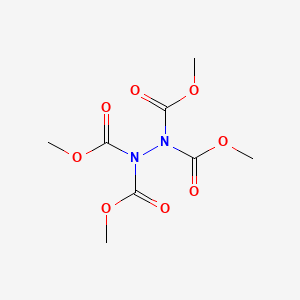
![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)
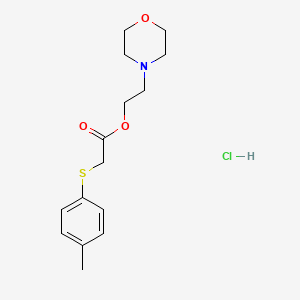
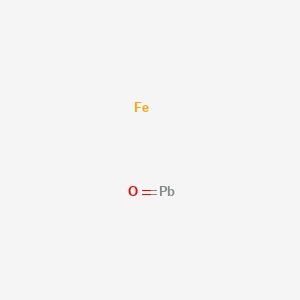
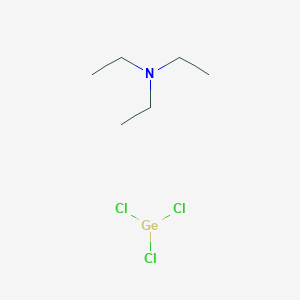
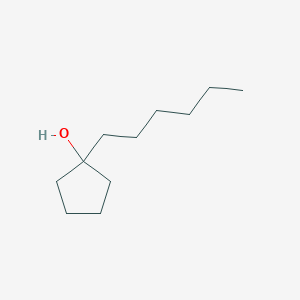

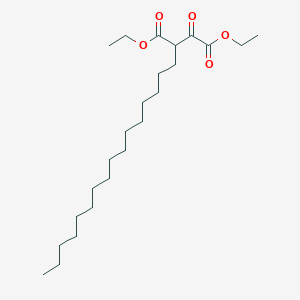
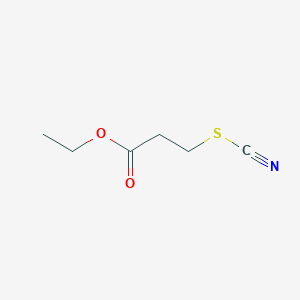
![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)
